N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups. It has a thieno[3,2-d]pyrimidin-1(2H)-yl]acetamide core, which is a heterocyclic compound containing a thiophene and a pyrimidine ring fused together. The molecule also contains a benzyl group and a 2-methylpropyl (or isobutyl) group attached to the core .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrimidine rings would contribute to the aromaticity of the molecule, and the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzyl group could undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could increase its polarity and potentially its solubility in water .Scientific Research Applications
Potent Dual TS and DHFR Inhibitors
One study highlighted the synthesis of classical and nonclassical analogues of thieno[2,3-d]pyrimidine antifolates, revealing that these compounds demonstrate potent inhibitory activities against human TS and DHFR. The classical analogue was identified as the most potent dual inhibitor known to date, suggesting significant potential for therapeutic applications in cancer treatment (Gangjee et al., 2008).
Structural Insights and Design Principles
Another area of application involves the crystallographic analysis of related compounds to understand their conformation and binding interactions. Such studies provide critical insights into the molecular design principles that can enhance the efficacy and selectivity of these inhibitors for their enzymatic targets (Subasri et al., 2016).
Anticancer and Antimicrobial Properties
Further research has extended to the synthesis of 5-deaza analogues of aminopterin and folic acid, demonstrating significant anticancer activity in vitro and in vivo, thus underscoring the potential of pyrimidinyl compounds in therapeutic applications beyond enzyme inhibition, including antimicrobial activities (Su et al., 1986).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13(2)11-22-18(24)17-15(8-9-26-17)21(19(22)25)12-16(23)20-10-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPSPEFJZQMDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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